|

REACTION_CXSMILES

|

CCCN([CH:8]1[CH2:17][C:16]2[C:15]([OH:18])=[CH:14][CH:13]=[CH:12][C:11]=2[CH2:10]C1)CCC.C1C=NC(N2CCN(CCCCN3C(=O)CC4(CCCC4)CC3=O)CC2)=NC=1.N[C@H](C([O-])=O)CCC([O-])=O.C1C=CC2[NH:68][C:66](=[O:67])[N:65](CCN3CCC(C(C4C=CC(F)=CC=4)=O)CC3)[C:63](=[O:64])C=2C=1.CCCN(C1CC2C(OC)=CC=CC=2CC1)CCCl>>[CH3:14][CH2:13][CH2:12][CH:11]([C:16]1([CH2:17][CH3:8])[C:15](=[O:18])[NH:68][C:66](=[O:67])[NH:65][C:63]1=[O:64])[CH3:10]

|

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

C5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC2=C(C1)C(=O)N(C(=O)N2)CCN3CCC(CC3)C(=O)C=4C=CC(=CC4)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCN(CCC)C1CCC=2C=CC=C(C2C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)CC3=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCN(CCC)C1CCC=2C=CC=C(C2C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCN(CCC)C1CCC=2C=CC=C(C2C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

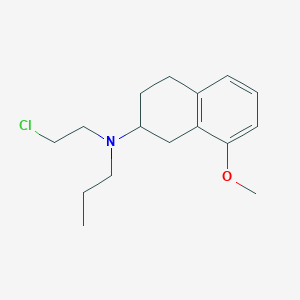

CCCN(CCCl)C1CCC2=C(C1)C(=CC=C2)OC

|

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCN(CCC)C1CCC=2C=CC=C(C2C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)CC3=O

|

|

Name

|

1998b

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCN(CCC)C1CCC=2C=CC=C(C2C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCN(CCC)C1CCC=2C=CC=C(C2C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCC(=O)[O-])C(=O)[O-]

|

|

Name

|

C3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

7 days

|

|

Duration

|

7 d

|

|

Type

|

TEMPERATURE

|

|

Details

|

In a SCI-related study, increased serotonergic inervation of phrenic motoneurons (

|

|

Type

|

WAIT

|

|

Details

|

triggered by episodic hypoxia at 28 days

|

|

Duration

|

28 d

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |